molecular formula C7H9BrClN3O B13500114 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride

Cat. No.: B13500114
M. Wt: 266.52 g/mol
InChI Key: CPCVVOJBYYHWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C7H9BrClN3O It is a derivative of oxetane and pyrazine, featuring a bromine atom at the 5-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyrazine and oxetane derivatives.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction is employed to combine the 5-bromopyrazine with an oxetane derivative. This reaction is carried out under controlled conditions, often involving the use of a base and a solvent such as dimethylformamide (DMF).

    Hydrochloride Formation: The final step involves the conversion of the amine group to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases, and solvents like DMF or toluene are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include larger molecules formed by the coupling of this compound with other compounds.

Scientific Research Applications

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride
  • 2-Amino-5-bromopyrazine

Comparison

3-(5-Bromopyrazin-2-yl)oxetan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both oxetane and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9BrClN3O

Molecular Weight

266.52 g/mol

IUPAC Name

3-(5-bromopyrazin-2-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C7H8BrN3O.ClH/c8-6-2-10-5(1-11-6)7(9)3-12-4-7;/h1-2H,3-4,9H2;1H

InChI Key

CPCVVOJBYYHWFO-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=C(C=N2)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.